N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide
Description
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonamido and benzenesulfonyl groups attached to a phenyl ring and a dimethylanilino group, respectively. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S2/c1-21-17-18-22(2)27(19-21)31(38(35,36)24-13-7-4-8-14-24)20-28(32)29-25-15-9-10-16-26(25)30-37(33,34)23-11-5-3-6-12-23/h3-19,30H,20H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPSCPGSFOPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of benzenesulfonamido and benzenesulfonyl derivatives, followed by their coupling with a phenyl ring and a dimethylanilino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl ring or the dimethylanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide and sulfonyl groups.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and sulfonyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide and sulfonyl derivatives, such as:
- N-(benzenesulfonamido)phenylacetamide
- N-(benzenesulfonyl)-2,5-dimethylaniline
- N-(benzenesulfonamido)phenyl-2,5-dimethylaniline
Uniqueness
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide stands out due to its dual functional groups (sulfonamido and sulfonyl) attached to different aromatic rings, providing a unique combination of chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
